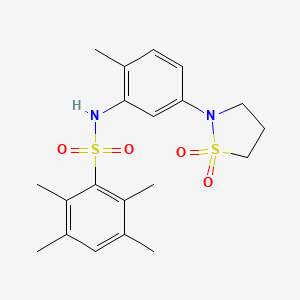

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,3,5,6-tetramethylbenzenesulfonamide

説明

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,3,5,6-tetramethylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with tetramethyl groups at positions 2, 3, 5, and 4. The aryl amine moiety is further modified with a 1,1-dioxidoisothiazolidin-2-yl group at position 5 and a methyl group at position 2 of the phenyl ring.

特性

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2,3,5,6-tetramethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4S2/c1-13-7-8-18(22-9-6-10-27(22,23)24)12-19(13)21-28(25,26)20-16(4)14(2)11-15(3)17(20)5/h7-8,11-12,21H,6,9-10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQXDBMKMAZKVDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=C(C(=CC(=C3C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,3,5,6-tetramethylbenzenesulfonamide is a synthetic compound that exhibits significant biological activity due to its complex molecular structure. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a unique arrangement of functional groups including:

- Isothiazolidine moiety : This contributes to its biological reactivity.

- Sulfonamide group : Known for its antibacterial properties.

- Tetramethylbenzenesulfonamide structure : Enhances lipophilicity and cellular permeability.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₂O₆S |

| Molecular Weight | 426.5 g/mol |

| CAS Number | 941899-44-1 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes. Key mechanisms include:

- Inhibition of Cyclin-dependent Kinase 2 (CDK2) : This enzyme plays a crucial role in cell cycle regulation. Inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a candidate for anticancer therapies.

- Modulation of signaling pathways : The compound may influence various biochemical pathways associated with cell proliferation and survival.

Biological Activity

Research has demonstrated that N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,3,5,6-tetramethylbenzenesulfonamide exhibits several biological activities:

- Anticancer Activity : Initial studies indicate that the compound can induce apoptosis in various cancer cell lines by inhibiting CDK2 and other related pathways.

- Antibacterial Properties : The sulfonamide group is known for its antibacterial effects, potentially making this compound useful in treating bacterial infections.

- Anti-inflammatory Effects : Some derivatives of sulfonamides have shown promise in reducing inflammation, which could be explored further with this compound.

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

- Study on CDK Inhibition : A study investigated the structural analogs of this compound and their effects on CDK activity. The findings suggested that modifications to the isothiazolidine moiety can enhance inhibitory effects against CDK2.

- Antibacterial Assays : Preliminary antibacterial assays indicated that the compound demonstrates significant activity against Gram-positive bacteria, suggesting potential therapeutic applications in infectious diseases.

科学的研究の応用

Inhibition of Cyclin-dependent Kinase 2 (CDK2)

One of the most significant applications of this compound is its interaction with Cyclin-dependent kinase 2 (CDK2), an essential enzyme involved in cell cycle regulation. Inhibition of CDK2 can lead to cell cycle arrest and potentially induce apoptosis in cancer cells. Initial studies suggest that this compound exhibits significant biological activity against various cancer cell lines, making it a candidate for further research in oncology.

Potential Antitumor Agent

Given its ability to inhibit CDK2, N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,3,5,6-tetramethylbenzenesulfonamide may serve as an antitumor agent. Research has indicated that compounds with similar structures have shown efficacy in reducing tumor growth in preclinical models.

Synthesis and Production

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,3,5,6-tetramethylbenzenesulfonamide typically involves several steps:

- Formation of the Isothiazolidine Ring : This can be achieved through the reaction of suitable thiols with amines under oxidative conditions.

- Introduction of the Sulfonamide Group : This step might involve the reaction of sulfonyl chlorides with amines to form sulfonamides.

- Purification and Characterization : The final product is purified using techniques such as recrystallization or chromatography and characterized using spectroscopic methods.

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of sulfonamides with isothiazolidine structures showed promising results in inhibiting cancer cell proliferation. The specific compound was tested against various cancer cell lines and exhibited a dose-dependent response, indicating its potential as a therapeutic agent.

Case Study 2: Mechanistic Insights

Research focusing on the mechanism of action revealed that the compound's inhibition of CDK2 leads to alterations in cell cycle progression and apoptosis pathways in cancer cells. This study utilized flow cytometry and Western blot analysis to confirm changes in protein expression associated with cell cycle regulation.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Anticancer Activity | Inhibition of CDK2 leading to potential apoptosis in cancer cells |

| Medicinal Chemistry | Exploration of biological activities related to cell cycle regulation |

| Synthesis Techniques | Multi-step organic synthesis involving isothiazolidine ring formation and sulfonamide introduction |

類似化合物との比較

Comparison with Structurally Similar Sulfonamide Derivatives

Structural and Functional Group Analysis

The compound’s structural analogs share the benzenesulfonamide backbone but differ in substituents, which critically influence their bioactivity and physicochemical profiles:

Physicochemical Properties

- Solubility : The tetramethyl groups in the target compound likely enhance lipophilicity compared to analogs like N-(5-chloro-2-methoxyphenyl)benzenesulfonamide, which relies on polar chloro and methoxy groups for solubility .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing this compound, and what reaction conditions are critical for optimizing yields?

- The synthesis typically involves coupling a substituted aniline derivative (e.g., 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylaniline) with a sulfonyl chloride (e.g., 2,3,5,6-tetramethylbenzenesulfonyl chloride) in the presence of a base such as triethylamine or pyridine. The reaction requires anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. Temperature control (0–5°C during addition, followed by room-temperature stirring) and stoichiometric ratios (1:1.2 molar ratio of amine to sulfonyl chloride) are critical for minimizing side reactions like over-sulfonation .

- Key Validation Method : Monitor reaction progress via TLC or HPLC, and purify using column chromatography with gradients of ethyl acetate/hexane .

Q. How does the electronic configuration of the sulfonamide group influence reactivity in nucleophilic substitution reactions?

- The sulfonamide group’s electron-withdrawing nature activates the benzene ring toward electrophilic substitution, while the isothiazolidine dioxide moiety introduces steric and electronic effects that modulate regioselectivity. Computational studies (e.g., DFT calculations) can predict reactive sites by analyzing partial charges and frontier molecular orbitals .

- Experimental Approach : Perform kinetic studies under varying electrophilic conditions (e.g., nitration, halogenation) to correlate substituent effects with reaction rates .

Q. What analytical techniques are most effective for characterizing the crystalline structure of this compound?

- Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving bond lengths, angles, and packing arrangements. For example, similar sulfonamide derivatives show intermolecular hydrogen bonding between sulfonyl oxygen and amine groups, stabilizing the crystal lattice .

- Complementary Methods : Use FT-IR to confirm functional groups (e.g., S=O stretching at 1150–1300 cm⁻¹) and NMR (¹H/¹³C) to assign proton environments and confirm substitution patterns .

Advanced Research Questions

Q. How can quantum chemical calculations optimize reaction pathways for synthesizing this compound?

- Quantum mechanics/molecular mechanics (QM/MM) simulations can model transition states and identify energy barriers for key steps (e.g., sulfonamide bond formation). Reaction path searches using software like Gaussian or ORCA can predict optimal solvents, temperatures, and catalysts. For instance, solvation effects in polar aprotic solvents (e.g., DMF) may lower activation energies by stabilizing charged intermediates .

- Validation : Compare computed activation energies with experimental kinetic data to refine computational models .

Q. What strategies resolve contradictions in biological activity data across different in vitro assays?

- Discrepancies may arise from assay-specific variables (e.g., cell line viability, solvent interactions, or protein binding). To address this:

- Standardize Protocols : Use uniform solvent systems (e.g., DMSO concentration ≤0.1%) and validate assays with positive/negative controls.

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methyl groups on the benzene ring) and correlate changes with activity trends. For example, steric hindrance from tetramethyl groups may reduce membrane permeability in certain cell lines .

Q. How do heterogeneous reaction conditions influence regioselectivity during synthesis?

- Heterogeneous catalysts (e.g., zeolites or metal-organic frameworks) can direct regioselectivity by providing confined active sites. For example, a porous catalyst with aligned acid sites may favor sulfonylation at the para position of the aniline derivative.

- Methodological Framework : Screen catalysts using high-throughput experimentation (HTE) and analyze selectivity via LC-MS. Pair results with molecular docking simulations to rationalize substrate-catalyst interactions .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing dose-response data in pharmacological studies?

- Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Validate fits with goodness-of-fit metrics (R², residual plots). For multi-target effects, employ multivariate analysis (PCA or clustering) to differentiate primary vs. off-target activities .

Q. How can researchers design robust control experiments to validate synthetic intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。